molecular formula C20H24O4 B3942782 4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No.: B3942782
M. Wt: 328.4 g/mol
InChI Key: OURGENADILWNDO-UHFFFAOYSA-N
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Description

4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a chemical compound with the molecular formula C20H24O4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of 4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves several steps. One common method includes the reaction of 4-butyl-8-methyl-2H-chromen-2-one with 2-oxocyclohexyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activities compared to its analogs.

Properties

IUPAC Name

4-butyl-8-methyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-3-4-7-14-12-19(22)24-20-13(2)17(11-10-15(14)20)23-18-9-6-5-8-16(18)21/h10-12,18H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURGENADILWNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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